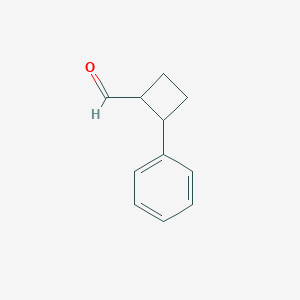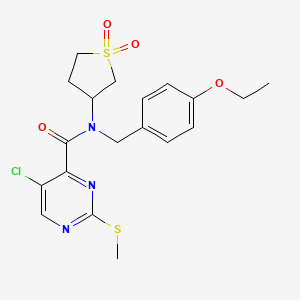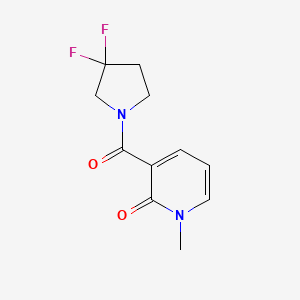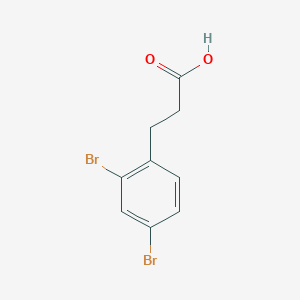
2-Phenylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclobutane-1-carbaldehyde is a chemical compound that falls under the category of aldehydes . Aldehydes are organic compounds that consist of a carbonyl center, with the carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom and an R group, which can be a variety of carbon-containing substituents . In the case of this compound, the R group is a phenylcyclobutane.
Wissenschaftliche Forschungsanwendungen
2-Phenylcyclobutane-1-carbaldehyde has been widely used in organic synthesis reactions as a reagent for the oxidation of alcohols and ketones. It has also been used as a catalyst in various reactions, including the synthesis of β-lactams and the cyclization of amino acids. In addition, this compound has been studied for its potential applications in the field of medicinal chemistry, specifically as a precursor for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Phenylcyclobutane-1-carbaldehyde is complex and not fully understood. It is believed that this compound acts as an oxidizing agent in organic synthesis reactions, where it undergoes a redox reaction with the substrate to yield the desired product. In addition, this compound has been shown to interact with various enzymes and proteins in the body, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. In addition, this compound has been studied for its potential neuroprotective effects, specifically in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenylcyclobutane-1-carbaldehyde in lab experiments is its ability to selectively oxidize alcohols and ketones without affecting other functional groups. However, this compound has some limitations, including its tendency to form unwanted side products and its potential toxicity to living cells.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Phenylcyclobutane-1-carbaldehyde, including its use as a precursor for the synthesis of novel bioactive compounds, its potential applications in the treatment of neurodegenerative diseases, and its use as a catalyst in various organic synthesis reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is an important organic compound with a wide range of potential applications in various fields. Its unique chemical properties and ability to selectively oxidize alcohols and ketones make it a valuable reagent in organic synthesis reactions. In addition, this compound has been studied for its potential applications in medicinal chemistry, specifically as a precursor for the synthesis of various bioactive compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
2-Phenylcyclobutane-1-carbaldehyde can be synthesized through a variety of methods, including the oxidation of cyclobutanone with chromium trioxide, the reaction of phenylmagnesium bromide with cyclobutanone, and the reaction of 2-phenylcyclobutanone with sodium borohydride. The latter method is the most commonly used and involves the reduction of 2-phenylcyclobutanone with sodium borohydride to yield this compound.
Eigenschaften
IUPAC Name |
2-phenylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJDWYRXCICBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2934125.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)



![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)